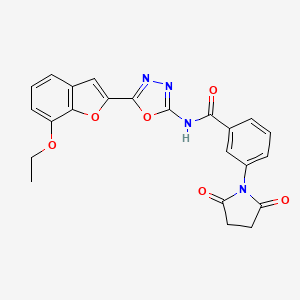![molecular formula C6H7BN4O2 B2487357 (5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid CAS No. 2377607-57-1](/img/structure/B2487357.png)
(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and study of heterocyclic boronic acids, including structures similar to (5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid, have gained interest due to their potential in medicinal chemistry and material science. These compounds serve as crucial intermediates in the synthesis of various pharmaceuticals and have unique properties due to the boron atom's ability to form reversible covalent bonds with hydroxyl groups.
Synthesis Analysis
The synthesis of closely related compounds involves palladium-catalyzed Suzuki coupling reactions, highlighting the versatility of boronic acids in cross-coupling chemistry. For instance, the Suzuki coupling of aryl bromides with heteroaryl boronate esters has been utilized to synthesize selective antagonists, demonstrating the method's efficiency and broad applicability (Kumar et al., 2003).
Molecular Structure Analysis
Molecular structure determination, involving X-ray diffraction and spectroscopic methods, is critical for understanding the chemical behavior of these compounds. For example, the structural features of various heterocyclic compounds have been elucidated using experimental and theoretical (HF and DFT) studies, providing insights into their molecular geometry, electron distribution, and potential reactive sites (Gumus et al., 2018).
Chemical Reactions and Properties
Heterocyclic boronic acids participate in various chemical reactions, including cross-coupling, cyclocondensation, and multicomponent reactions, attributed to the boronic acid group's unique reactivity. These reactions facilitate the synthesis of complex molecular architectures, showcasing the compounds' versatility in organic synthesis (Zeng et al., 2011).
Physical Properties Analysis
The physical properties of heterocyclic boronic acids, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of the boronic acid group and the heterocyclic framework significantly impacts these properties, which are essential for their application in synthesis and material science (Kara et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Application in Imaging
The compound has been a critical precursor in the synthesis of PET ligands for imaging. For instance, its derivative was used in the development of a highly selective CRF1 antagonist, which is a potential PET ligand for in vivo imaging of CRF1 receptors (Kumar et al., 2003).
Chemical Synthesis and Medicinal Chemistry
This compound has been instrumental in synthesizing a variety of chemical structures. Researchers have used it for the Suzuki cross-coupling synthesis of pyrazolo[1,5-a]pyrimidines and other related compounds, highlighting its versatility in chemical reactions and potential applications in medicinal chemistry (Aly, 2006), (Rádl et al., 2010).
Fluorescence and Spectroscopy
The compound has been used to synthesize fluorescent molecules, like the fluorescent 3-aryl- and 3-methyl-7-aryl-[1,2,3]triazolo[1,5-a]pyridines. These compounds have shown significant quantum yields, making them valuable in fluorescence and spectroscopy applications (Abarca et al., 2006).
Pharmacological Research
In pharmacological contexts, derivatives of this compound have been explored for their affinity and selectivity toward various receptors, such as A1 adenosine receptors, suggesting its potential in the development of therapeutic agents (Manetti et al., 2005).
Mecanismo De Acción
Tetrazoles, which are part of the structure of “5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid”, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They are generally resistant to biological degradation, which can make them useful in the development of biologically active substances .
Propiedades
IUPAC Name |
(5-methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN4O2/c1-4-5(7(12)13)2-3-6-8-9-10-11(4)6/h2-3,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJTUOUOBFPJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N2C(=NN=N2)C=C1)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)
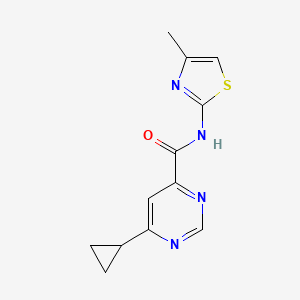

![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2487279.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2487281.png)
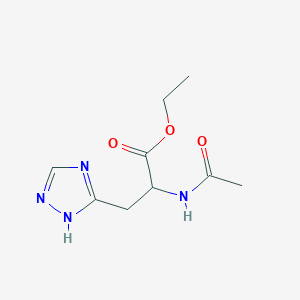
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)
![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2487287.png)
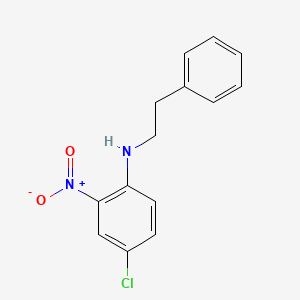
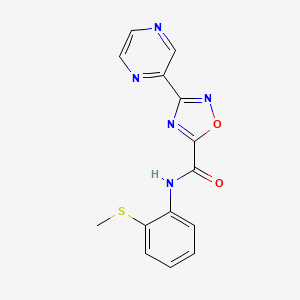
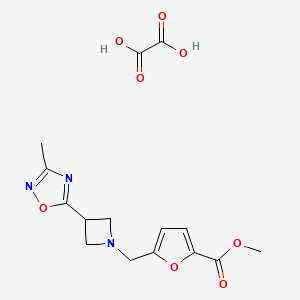
![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)
